N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide
Description
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 4. The 2-naphthamide moiety is directly linked to the benzothiazole nitrogen, forming an amide bond. Its synthesis likely involves amide coupling between 4-methoxy-6-nitrobenzo[d]thiazol-2-amine and 2-naphthoyl chloride under standard conditions .
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZBPKIRXUQKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been investigated for their effectiveness against various bacterial strains. A study demonstrated that modifications in the structure can enhance the antibacterial activity, suggesting that the nitro group plays a crucial role in this effect .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds containing the benzo[d]thiazole moiety have been linked to anti-proliferative effects against several cancer cell lines, including breast and lung cancer .
Therapeutic Applications
Drug Development
this compound is being explored as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating its potential as a scaffold for designing novel drugs targeting specific diseases, particularly in oncology and infectious diseases .
Case Studies
-
Antibacterial Efficacy Study
A study published in 2023 evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed significant inhibition at low concentrations, indicating its potential as an alternative treatment option for antibiotic-resistant infections . -
Cancer Cell Line Testing
In another case study, researchers assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The compound exhibited IC50 values in the micromolar range, demonstrating its capability to induce cell death through apoptotic pathways .
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide involves the inhibition of key enzymes and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation . The compound may also interact with bacterial cell membranes, leading to disruption of membrane integrity and bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and metabolic stability. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the 6-thiocyanate group in the cytotoxic analogue (Table 1) introduces sulfur-based nucleophilicity, which may contribute to its distinct activity . The 4-methoxy group increases lipophilicity and may improve membrane permeability compared to unsubstituted benzothiazoles.
Naphthamide vs. Acetamide Moieties :
- The 2-naphthamide group in the target compound provides extended aromaticity, enabling π-π stacking interactions absent in simpler acetamide derivatives (e.g., 2-chloroacetamide in ). This could enhance binding affinity to hydrophobic pockets in enzymes or receptors.
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.34 g/mol. The structure includes a naphthamide core linked to a benzothiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study investigated various benzothiazole compounds, including this compound, for their effects on cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways, specifically the AKT and ERK pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Inhibition of AKT/ERK signaling |
| A549 | 2.0 | Induction of apoptosis |
Anti-inflammatory Properties
This compound has also shown potential as an anti-inflammatory agent. In vitro studies indicated that it significantly reduces the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines (RAW264.7) upon treatment with the compound. This effect suggests its utility in managing inflammatory diseases .
The mechanism of action for this compound involves several biochemical interactions:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Modulation of Cell Signaling Pathways : It affects critical pathways involved in cell survival and proliferation, particularly by inhibiting AKT and ERK signaling cascades.
- Induction of Apoptosis : The compound promotes apoptotic processes in cancer cells, contributing to its anticancer efficacy.
Case Studies
A notable study highlighted the synthesis and evaluation of this compound alongside other derivatives. The results showed that this compound not only inhibited tumor growth in vitro but also demonstrated a favorable safety profile in preliminary toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
